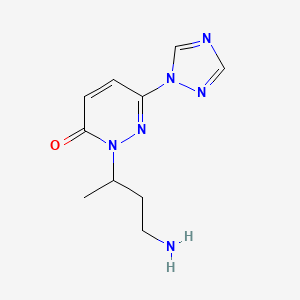

2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

CAS No.: 2098008-10-5

Cat. No.: VC3207626

Molecular Formula: C10H14N6O

Molecular Weight: 234.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098008-10-5 |

|---|---|

| Molecular Formula | C10H14N6O |

| Molecular Weight | 234.26 g/mol |

| IUPAC Name | 2-(4-aminobutan-2-yl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

| Standard InChI | InChI=1S/C10H14N6O/c1-8(4-5-11)16-10(17)3-2-9(14-16)15-7-12-6-13-15/h2-3,6-8H,4-5,11H2,1H3 |

| Standard InChI Key | XDWNEGRWXOLYEA-UHFFFAOYSA-N |

| SMILES | CC(CCN)N1C(=O)C=CC(=N1)N2C=NC=N2 |

| Canonical SMILES | CC(CCN)N1C(=O)C=CC(=N1)N2C=NC=N2 |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 2098008-10-5 |

| Molecular Formula | C10H14N6O |

| Molecular Weight | 234.26 g/mol |

| IUPAC Name | 2-(4-aminobutan-2-yl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

| Standard InChI | InChI=1S/C10H14N6O/c1-8(4-5-11)16-10(17)3-2-9(14-16)15-7-12-6-13-15/h2-3,6-8H,4-5,11H2,1H3 |

| Standard InChIKey | XDWNEGRWXOLYEA-UHFFFAOYSA-N |

| SMILES | CC(CCN)N1C(=O)C=CC(=N1)N2C=NC=N2 |

| Canonical SMILES | CC(CCN)N1C(=O)C=CC(=N1)N2C=NC=N2 |

| PubChem Compound ID | 122239436 |

Structural Features and Related Compounds

The heterocyclic nature of 2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one places it within several important classes of compounds that have garnered significant attention in medicinal chemistry. The dihydropyridazinone core represents a privileged scaffold in drug discovery, with derivatives showing diverse biological activities. This ring system contains a cyclic amide (lactam) functionality that can participate in hydrogen bonding interactions with biological targets. The 2,3-dihydropyridazin-3-one structure is particularly noteworthy for its potential to interact with various enzyme active sites and receptor binding pockets.

The 1,2,4-triazole heterocycle attached to the pyridazinone ring is another pharmacologically significant moiety. Triazole-containing compounds have been extensively studied for their antibiotic, antifungal, antiviral, and anticancer properties. The triazole ring confers specific electronic properties to the molecule and can engage in multiple types of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-stacking, and dipole-dipole interactions. This structural element bears similarity to compounds discussed in research on the synthesis of triazole-containing heterocycles, though the specific linkage pattern in this compound differs from those described in some of the available literature .

The aminobutyl side chain adds another dimension to the compound's potential functionality, providing a basic nitrogen that can be protonated under physiological conditions. This feature may influence the compound's solubility, cell penetration, and target binding characteristics. The primary amine group could also serve as a handle for further chemical modifications or as a pharmacophoric element for specific target recognition.

Comparison with Related Heterocyclic Compounds

While the specific compound 2-(4-aminobutan-2-yl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one has limited documentation in the available literature, related heterocyclic systems provide insight into its potential properties and applications. Pyridazinone derivatives have been investigated for various biological activities, including as enzyme inhibitors and receptor modulators. Similarly, triazole-containing compounds have demonstrated a wide range of biological effects.

The compound bears structural similarities to certain oxadiazinone compounds that have been studied for their potential in treating hyperproliferative diseases . While the ring systems differ (oxadiazinone versus pyridazinone), both classes feature nitrogen-containing heterocycles with potential pharmaceutical applications. The structural elements also share commonalities with certain triazole-thiazole hybrid molecules that have been synthesized and characterized for their potential biological activities .

Table 2: Structural Components and Their Potential Contributions to Biological Activity

| Structural Component | Description | Potential Contribution to Activity |

|---|---|---|

| Dihydropyridazinone core | Six-membered heterocycle with carbonyl group | Hydrogen bond donor/acceptor; potential interaction with enzyme active sites |

| 1,2,4-Triazole moiety | Five-membered heterocycle with three nitrogen atoms | Enhanced solubility; potential for multiple binding interactions with biological targets |

| Aminobutyl side chain | Flexible aliphatic chain with terminal amine | Introduces basic center; potential for ionic interactions and hydrogen bonding |

| Chiral center | Methyl-substituted carbon in the butyl chain | May influence three-dimensional orientation and binding specificity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume